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Compound of Interest

Compound Name: 1-Aminocyclohexanecarbonitrile

Cat. No.: B112763

Introduction

1-Aminocyclohexanecarbonitrile is a bifunctional organic compound incorporating both an
amino and a nitrile group attached to a cyclohexane ring. This unique structure makes it a
valuable building block in organic synthesis, particularly in the preparation of pharmaceuticals
and other biologically active molecules. This guide provides a detailed overview of the nuclear
magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1-
aminocyclohexanecarbonitrile, along with generalized experimental protocols for acquiring
such spectra. This information is crucial for researchers and scientists involved in the
synthesis, identification, and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic
molecules. It provides information about the chemical environment of individual atoms.

13C NMR Spectral Data

The 13C NMR spectrum provides information on the different carbon environments within the
molecule.
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Chemical Shift (8) ppm Carbon Atom Assignment

o ) C1 (quaternary carbon bonded to -NHz and -
Data not explicitly found in search results

CN)
Data not explicitly found in search results C2, C6 (CH2)
Data not explicitly found in search results C3, C5 (CH2)
Data not explicitly found in search results C4 (CH2)
Data not explicitly found in search results -CN (nitrile carbon)

Note: A reference to the 3C NMR spectrum of 1-Aminocyclohexanecarbonitrile can be found
in the publication: K. Bailey, D. Legault Org. Magn. Resonance 15, 68(1981)[1]. Access to this
specific journal article would be required to obtain the precise chemical shift values.

'H NMR Spectral Data

The *H NMR spectrum reveals information about the different proton environments in the
molecule. While experimental data is not readily available in the public domain, predicted

spectra can offer valuable insights.

Chemical Shift ()

. Multiplicity Number of Protons  Proton Assignment
ppm (Predicted)

Cyclohexane ring

~1.71 multiplet 10H
protons (CHz)
Not specified in ] Amino group protons
) singlet (broad) 2H
predicted data (-NH2)

Note: The predicted *H NMR spectrum for a similar compound, cyclohexylamine, in D20 shows
a multiplet around 1.71 ppm for the cyclohexane protons. The amino protons would likely
appear as a broad singlet, the chemical shift of which can be highly variable depending on the

solvent and concentration.

Experimental Protocol for NMR Spectroscopy
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This protocol outlines a general procedure for acquiring NMR spectra of a solid organic
compound like 1-aminocyclohexanecarbonitrile.

e Sample Preparation:
o Accurately weigh approximately 5-10 mg of 1-aminocyclohexanecarbonitrile.

o Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCls, DMSO-ds,
or D20) in a clean, dry NMR tube. The choice of solvent is critical and should be one in
which the compound is soluble and that does not have signals that would overlap with the
analyte signals.

o Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the
solvent, or use the residual solvent peak for calibration.

e Instrument Setup:
o Insert the NMR tube into the spectrometer's probe.

o Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic
field.

o Shim the magnetic field to achieve a homogeneous field across the sample, which is
essential for high-resolution spectra.

o Data Acquisition:

o Acquire a *H NMR spectrum. Typical parameters include a 90° pulse angle, a spectral
width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise
ratio.

o Acquire a broadband proton-decoupled 3C NMR spectrum. This often requires a larger
number of scans than *H NMR due to the lower natural abundance of the 13C isotope.

» Data Processing:

o Apply a Fourier transform to the acquired free induction decay (FID) to obtain the
frequency-domain spectrum.
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o Phase the spectrum to ensure all peaks are in the positive absorptive mode.

o Calibrate the chemical shift scale using the reference standard (TMS at O ppm) or the
residual solvent peak.

o Integrate the peaks in the *H NMR spectrum to determine the relative ratios of the different
types of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

IR Spectral Data

The IR spectrum of 1-aminocyclohexanecarbonitrile is expected to show characteristic
absorption bands for the amino and nitrile functional groups, as well as for the C-H bonds of
the cyclohexane ring.

Wavenumber (cm~?) Functional Group Vibration Type

Stretching (often two bands for

3400-3250 N-H (amine)

a primary amine)
2250-2210 C=N (nitrile) Stretching
2950-2850 C-H (alkane) Stretching
1650-1580 N-H (amine) Bending

Note: The IR spectrum of 1-Aminocyclohexanecarbonitrile has been recorded as a film on a
Bruker IFS 85 instrument[1].

Experimental Protocol for FT-IR Spectroscopy (KBr
Pellet Method)

This protocol describes a common method for obtaining an IR spectrum of a solid sample.

o Sample Preparation (KBr Pellet):
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o Thoroughly grind 1-2 mg of 1-aminocyclohexanecarbonitrile with approximately 100-
200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The KBr
must be of spectroscopic grade and completely dry.

o The mixture should be ground to a very fine, homogeneous powder to minimize light
scattering.

e Pellet Formation:
o Transfer the powder to a pellet press die.

o Apply high pressure (typically several tons) using a hydraulic press to form a thin,
transparent or translucent pellet.

o Data Acquisition:
o Place the KBr pellet in the sample holder of the FT-IR spectrometer.

o Acquire a background spectrum of the empty sample compartment to subtract
atmospheric and instrumental interferences.

o Acquire the sample spectrum. Typically, multiple scans are co-added to improve the
signal-to-noise ratio.

» Data Processing:

o The instrument's software will automatically ratio the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.

o lIdentify and label the significant absorption bands and correlate them to the functional
groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It
is used to determine the molecular weight of a compound and can provide structural
information through the analysis of fragmentation patterns.
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Mass Spectral Data

The mass spectrum of 1-aminocyclohexanecarbonitrile would be expected to show a
molecular ion peak corresponding to its molecular weight, as well as fragment ions resulting
from the cleavage of the molecule.

m/z (mass-to-charge ratio) lon
124.100048391 [M]* (Molecular lon, exact mass)[1]
Data not explicitly found in search results Fragment ions

Expected Fragmentation:

While a detailed experimental mass spectrum is not available, common fragmentation
pathways for similar compounds would involve:

e Loss of the amino group (-NH2): [M - 16]*
» Loss of the nitrile group (-CN): [M - 26]*

o Cleavage of the cyclohexane ring: This can lead to a variety of smaller fragment ions.

Experimental Protocol for Mass Spectrometry (Electron
lonization)

This protocol outlines a general procedure for obtaining a mass spectrum using electron
ionization (EIl), a common technique for volatile organic compounds.

o Sample Introduction:

o Introduce a small amount of the 1-aminocyclohexanecarbonitrile sample into the mass
spectrometer. For a solid with sufficient vapor pressure, a direct insertion probe can be
used. The sample is heated in the vacuum of the instrument to promote vaporization.

¢ lonization:
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o In the ion source, the vaporized sample molecules are bombarded with a high-energy
electron beam (typically 70 eV).

o This bombardment removes an electron from the molecule, forming a positively charged
molecular ion ([M]*).

e Fragmentation:

o The high energy of the ionization process causes the molecular ions to be in an excited
state, leading to fragmentation into smaller, positively charged ions and neutral radicals or
molecules.

e Mass Analysis:

o The positively charged ions (both the molecular ion and fragment ions) are accelerated
into a mass analyzer (e.g., a quadrupole or a time-of-flight analyzer).

o The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
o Detection:
o The separated ions are detected, and their abundance is recorded.

o The instrument's software generates a mass spectrum, which is a plot of relative ion
abundance versus m/z.

Workflow Visualization

The following diagram illustrates the general workflow for the spectral analysis of an organic
compound like 1-aminocyclohexanecarbonitrile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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